Cas no 312599-14-7 (2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)

2-Phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex heterocyclic compound featuring a fused hexahydroquinoline core linked to a chromen-4-one moiety and an esterified phenylethyl group. This structure suggests potential utility in medicinal chemistry, particularly due to the presence of multiple pharmacophoric elements, including the chromone and quinoline scaffolds, which are known for their biological activity. The compound's rigid, polycyclic framework may enhance binding affinity in target interactions, while the ester group offers synthetic versatility for further derivatization. Its well-defined molecular architecture makes it a promising candidate for research in drug discovery, especially in the development of enzyme inhibitors or receptor modulators.
2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate structure
312599-14-7 structure
Product Name:2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No:312599-14-7
MF:C28H25NO5
MW:455.501807928085
CID:5917666
Update Time:2025-08-04

2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-(4-oxo-4H-1-benzopyran-3-yl)-, 2-phenylethyl ester
    • 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
    • Inchi: 1S/C28H25NO5/c1-17-24(28(32)33-15-14-18-8-3-2-4-9-18)25(26-21(29-17)11-7-12-22(26)30)20-16-34-23-13-6-5-10-19(23)27(20)31/h2-6,8-10,13,16,25,29H,7,11-12,14-15H2,1H3
    • InChI Key: WZYNVORPWFIIKQ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(=O)CCC2)C(C2C(=O)C3=CC=CC=C3OC=2)C(C(OCCC2=CC=CC=C2)=O)=C1C

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 659.1±55.0 °C(Predicted)
  • pka: 0.89±0.70(Predicted)

2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Pricemore >>

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2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Related Literature

Additional information on 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Introduction to 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 312599-14-7)

2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, identified by its CAS number 312599-14-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic derivatives, incorporating elements such as quinoline and chromene moieties, which are well-documented for their pharmacological properties.

The molecular structure of 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is characterized by a fused system of a hexahydroquinoline ring and a chromenone moiety. The presence of the 5-oxo group and the 4-(4-oxo-4H-chromen-3-yl) substituent introduces regions of high reactivity and potential for interaction with biological targets. This structural motif is reminiscent of several known bioactive molecules that have been investigated for their therapeutic potential.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological profiles. The combination of a quinoline scaffold with additional functional groups has been particularly fruitful in generating molecules with antimicrobial, anti-inflammatory, and anticancer properties. The hexahydroquinoline core is known for its ability to modulate various enzymatic pathways, while the chromene component often contributes to antioxidant and anti-proliferative effects.

One of the most compelling aspects of 2-phenylethyl 2-methyl-5-oxo-4-(4-oxysochrome -3 -yloxy)-1 , 4 , 5 , 6 , 7 , 8 -hexahydroquinoline -3 -carboxylate is its potential as a lead compound for drug discovery. The structural complexity allows for selective binding to biological receptors or enzymes, which is a critical factor in the development of targeted therapies. Researchers have been exploring derivatives of this compound to optimize its solubility, bioavailability, and metabolic stability.

The CAS number 31259914 -7 provides a unique identifier for this compound, facilitating its use in databases and scientific literature. This standardized nomenclature ensures that researchers worldwide can accurately reference and discuss this molecule without ambiguity. The compound's synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity.

Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds to identify promising candidates like 2 phenylethyl 2 methyl -5 oxo -4 ( 4 oxo -4 H chromen -3 yl ) -1 , 4 , 5 , 6 , 7 , 8 hexahydroquinoline -3 carboxylate. These computational methods predict binding affinities and interactions with biological targets, allowing for rapid prioritization of compounds for experimental validation. Such approaches have significantly accelerated the drug discovery process in recent years.

The pharmacological evaluation of CAS no. 31259914 -7 has revealed intriguing properties that warrant further investigation. Preliminary studies suggest that this compound exhibits moderate activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, the presence of both quinoline and chromene moieties may contribute to its ability to modulate oxidative stress responses in cells.

In vitro studies have also highlighted the compound's potential as an anti-inflammatory agent. The interaction between the hexahydroquinoline core and inflammatory cytokines has been observed to disrupt signaling cascades that promote inflammation. This mechanism aligns with current therapeutic strategies aimed at reducing chronic inflammation associated with various diseases.

The synthetic route to 2 phenylethyl 2 methyl -5 oxo -4 ( 4 oxo -4 H chromen -3 yl ) -1 , 4 , 5 , 6 , 7 , 8 hexahydroquinoline -3 carboxylate involves strategic functional group transformations that highlight the versatility of modern organic synthesis techniques. Key steps include cyclization reactions to form the heterocyclic core followed by introduction of substituents such as the phenylethyl group and the methyl group at specific positions on the quinoline ring. These steps require careful optimization to ensure regioselectivity and minimize side reactions.

The role of chirality in the pharmacological activity of this compound cannot be overstated. Many bioactive molecules exhibit stereoselective interactions with biological targets, meaning that different enantiomers may have distinct pharmacological profiles. Therefore,(R)- or (S)-configurations may need separate investigation as they could provide different therapeutic benefits or adverse effects respectively. Advanced spectroscopic techniques such as NMR spectroscopy are employed to determine absolute configurations ensuring accurate characterization before further biological testing.

The future directions for research on CAS no . will likely focus on expanding synthetic methodologies for producing analogs with improved properties . Additionally , exploring new biological assays will be crucial for elucidating mechanisms through which this compound exerts its effects . Collaborative efforts between synthetic chemists , medicinal chemists , biochemists , pharmacologists ,and clinicians will be essential in translating laboratory findings into clinical applications .

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